4-Amino-6-(4-chlorophenyl)-2-{[3-(4-morpholinyl)propyl]amino}-5-pyrimidinecarbonitrile
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Overview
Description
4-Amino-6-(4-chlorophenyl)-2-{[3-(4-morpholinyl)propyl]amino}-5-pyrimidinecarbonitrile is a complex organic compound with a unique structure that includes an amino group, a chlorophenyl group, a morpholinyl group, and a pyrimidinecarbonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(4-chlorophenyl)-2-{[3-(4-morpholinyl)propyl]amino}-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound.
Attachment of the Morpholinyl Group: The morpholinyl group is attached through an alkylation reaction using a morpholine derivative.
Final Assembly: The final compound is assembled through a series of coupling reactions, often involving the use of catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(4-chlorophenyl)-2-{[3-(4-morpholinyl)propyl]amino}-5-pyrimidinecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated compounds, nucleophiles, and electrophiles under various conditions, including the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4-Amino-6-(4-chlorophenyl)-2-{[3-(4-morpholinyl)propyl]amino}-5-pyrimidinecarbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Amino-6-(4-chlorophenyl)-2-{[3-(4-morpholinyl)propyl]amino}-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N~4~-Hexadecyl-N~6~- [3- (4-morpholinyl)propyl]-4,5,6-pyrimidinetriamine
- (3-Amino-4-chlorophenyl)(oxo)acetic acid
Uniqueness
4-Amino-6-(4-chlorophenyl)-2-{[3-(4-morpholinyl)propyl]amino}-5-pyrimidinecarbonitrile is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C18H21ClN6O |
---|---|
Molecular Weight |
372.9 g/mol |
IUPAC Name |
4-amino-6-(4-chlorophenyl)-2-(3-morpholin-4-ylpropylamino)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C18H21ClN6O/c19-14-4-2-13(3-5-14)16-15(12-20)17(21)24-18(23-16)22-6-1-7-25-8-10-26-11-9-25/h2-5H,1,6-11H2,(H3,21,22,23,24) |
InChI Key |
FPVPLMDKHBEMOF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC2=NC(=C(C(=N2)N)C#N)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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